2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
CAS No.: 98922-76-0
Cat. No.: VC12018631
Molecular Formula: C7H9ClO3
Molecular Weight: 176.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98922-76-0 |
|---|---|
| Molecular Formula | C7H9ClO3 |
| Molecular Weight | 176.60 g/mol |
| IUPAC Name | 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H9ClO3/c8-7(6(9)10)3-4-1-2-5(7)11-4/h4-5H,1-3H2,(H,9,10) |
| Standard InChI Key | QTYNZHNFXNOPIJ-UHFFFAOYSA-N |
| SMILES | C1CC2C(CC1O2)(C(=O)O)Cl |
| Canonical SMILES | C1CC2C(CC1O2)(C(=O)O)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s bicyclic system consists of a seven-membered ring fused with an oxygen atom (oxabicyclo) and a chlorine substituent at the 2-position. The carboxylic acid group introduces polarity and hydrogen-bonding capability, influencing solubility and interaction with biological targets. Computational models predict a "basket-like" conformation for the oxabicycloheptane core, stabilized by intramolecular hydrogen bonds between the carboxylic acid and the ether oxygen .
Electronic and Steric Effects
The chlorine atom’s electronegativity induces electron-withdrawing effects, polarizing adjacent carbon atoms and enhancing susceptibility to nucleophilic substitution. Conversely, the bicyclic framework imposes steric constraints, limiting access to certain reaction sites. These features are critical in designing derivatives with tailored reactivity.
Hypothetical Synthesis Pathways
Retrosynthetic Considerations
A plausible route involves a Diels-Alder reaction between furan and α-chloroacrylonitrile, followed by hydrolysis to yield the carboxylic acid. This method mirrors synthetic strategies for related oxabicycloheptane derivatives . Catalytic hydrogenation could reduce double bonds in intermediates, while chlorination steps might introduce the chlorine substituent.
Table 1: Key Synthetic Intermediates
| Intermediate | Functionality | Role in Synthesis |
|---|---|---|
| Furan | Diene | Forms bicyclic core |
| α-Chloroacrylonitrile | Dienophile | Introduces chlorine and nitrile |
| 2-Chloro-7-oxabicycloheptane-2-carbonitrile | Nitrile intermediate | Hydrolyzed to carboxylic acid |
Challenges in Synthesis
Steric hindrance from the bicyclic system may necessitate high-pressure or catalytic conditions to achieve cyclization. Selective hydrolysis of the nitrile group without disturbing the chlorine substituent requires precise pH and temperature control.
| Compound | Target Organism | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane-2-carboxamide | Spodoptera frugiperda | 0.45 | Acetylcholinesterase inhibition |
| 2-Chloro-7-oxabicycloheptane-2-methyl ester | Aphis gossypii | 0.78 | Juvenile hormone mimicry |
| 2-Chloro-7-oxabicycloheptane-2-carboxylic acid (hypothetical) | Nilaparvata lugens | N/A | Ion channel modulation |
Enzyme Inhibition Mechanisms
The rigid bicyclic structure may allow the compound to occupy enzyme active sites, as seen in thromboxane A₂ synthase inhibitors . The chlorine atom could form covalent bonds with catalytic residues, while the carboxylic acid stabilizes interactions via salt bridges.
Comparative Analysis with Analogous Compounds
Chlorine-Substituted Derivatives
Replacing the carboxylic acid with a nitrile group (e.g., 2-chloro-7-oxabicycloheptane-2-carbonitrile) reduces polarity, enhancing membrane permeability but decreasing aqueous solubility. Such derivatives are often intermediates in agrochemical synthesis .
Oxygen vs. Nitrogen Heterocycles
7-Azabicyclo[2.2.1]heptane analogs exhibit distinct bioactivity profiles due to nitrogen’s basicity. For example, azabicyclo compounds show higher affinity for GABA receptors, whereas oxabicyclo derivatives are more selective for insect targets .
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